molecular formula C8H13N3O2 B13159156 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B13159156
M. Wt: 183.21 g/mol
InChI Key: QNTHFXHBIRYLNY-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid is a functionalized pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyrazole core, a privileged scaffold in pharmaceutical research known to confer a wide spectrum of biological activities . The 2-(dimethylamino)ethyl side chain at the N-1 position and the carboxylic acid moiety at the C-5 position make this molecule a versatile intermediate for the design and synthesis of novel bioactive molecules. This compound serves as a key building block for the development of potential therapeutics, particularly in the areas of oncology and inflammation. Pyrazole-based molecules are extensively investigated as selective COX-2 inhibitors and anticancer agents, with mechanisms of action that include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways in proliferating cells . The structural features of this pyrazole carboxylic acid allow for further synthetic modification into amides, esters, and other derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against specific biological targets . Its utility in creating novel chemical entities underscores its value in high-value research applications aimed at addressing unmet medical needs.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-10(2)5-6-11-7(8(12)13)3-4-9-11/h3-4H,5-6H2,1-2H3,(H,12,13)

InChI Key

QNTHFXHBIRYLNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Pyrazole Ring Formation

Diethyl oxalate reacts with hydrazine derivatives under controlled conditions to form pyrazole esters. For example:

  • Reagents : Diethyl oxalate, methylhydrazine, acetone, and hydrochloric acid.
  • Conditions : Reaction at −5°C, followed by acidification and extraction.
  • Intermediate : Ethyl 1H-pyrazole-5-carboxylate (yield: 94%, purity: 96%).

Step 2: N-Alkylation

The pyrazole nitrogen is alkylated using 2-(dimethylamino)ethyl chloride:

  • Reagents : 2-(dimethylamino)ethyl chloride, triethylamine (base), dichloromethane (solvent).
  • Conditions : Reflux for 4–6 hours.
  • Product : Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylate.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed to the carboxylic acid using NaOH:

  • Conditions : 80°C for 4 hours, followed by acidification.
  • Yield : ~90% (estimated from analogous reactions).

One-Pot Synthesis via Michael Addition

A scalable method avoids isolation of intermediates:

  • Reagents : Oxoacetate derivatives, acrylates with pre-installed dimethylaminoethyl groups.
  • Conditions : Base-mediated reaction (e.g., K₂CO₃) in ethanol at reflux.
  • Advantages : Reduced purification steps; suitable for industrial production.

Comparative Data Table

Method Key Steps Yield Purity Scalability
Cyclocondensation + Alkylation Ring formation → Alkylation → Hydrolysis 80–90% >95% Moderate (lab-scale)
One-Pot Synthesis Michael addition → Cyclization 85–92% >90% High (industrial)

Critical Analysis

  • Efficiency : The one-pot method minimizes intermediate handling, improving overall yield.
  • Challenges : Alkylation requires precise stoichiometry to avoid di- or tri-substituted byproducts.
  • Industrial Relevance : Continuous flow systems enhance reproducibility for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity. The pyrazole ring itself can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazole-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride 1: 2-(Dimethylamino)ethyl; 5: COOH C₈H₁₅Cl₂N₃O₂ 256.13 High water solubility (dihydrochloride salt); IR: 1700 cm⁻¹ (C=O stretch); NMR: δ 2.3 (s, 6H, N(CH₃)₂)
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a') 1: 2-Oxo-2-phenylethyl; 3,4: Ph; 5: COOH C₂₅H₂₀N₂O₃ 396.44 Mp: 178–180°C; IR: 1685 cm⁻¹ (C=O); UV-Vis: λmax 265 nm
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1: Ph; 4: COOH; 5: CH₃ C₁₁H₁₀N₂O₂ 202.21 Theoretical studies show strong H-bonding; lower solubility (free acid form)
1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazole-4-carboxylic acid hydrochloride 1: 2-(Dimethylamino)ethyl; 4: COOH; 5: CH₃ C₉H₁₆ClN₃O₂ 241.70 Positional isomer of target compound; higher lipophilicity (logP ~1.2)
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid 1: C₂H₅; 3: NO₂; 5: COOH C₆H₇N₃O₄ 185.14 Nitro group increases acidity (pKa ~2.8); IR: 1540 cm⁻¹ (NO₂)

Key Points of Comparison:

Nitro groups (e.g., in 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid) introduce electron-withdrawing effects, lowering the pKa of the carboxylic acid and altering reactivity . Positional isomerism significantly impacts properties. For example, the 4-carboxylic acid isomer () exhibits lower polarity than the target compound’s 5-carboxylic acid derivative .

Synthetic Methodologies: The target compound’s synthesis likely involves alkylation of pyrazole precursors with 2-(dimethylamino)ethyl halides, followed by hydrolysis to the carboxylic acid . Suzuki-Miyaura cross-coupling is used for aryl-substituted analogs (e.g., 6a'), enabling diverse aryl group introductions . Nitro group introduction (e.g., in ) typically employs nitration reagents under controlled conditions to avoid ring decomposition .

Physicochemical Properties :

  • Solubility : The dihydrochloride salt form of the target compound offers superior aqueous solubility compared to free acids (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) .
  • Acidity : Carboxylic acid pKa values range from ~2.8 (electron-withdrawing substituents) to ~4.5 (electron-donating groups) .

Biological Relevance: Dimethylaminoethyl and pyrazole-carboxylic acid motifs are common in drug discovery (e.g., kinase inhibitors). Aryl-substituted analogs (e.g., 6a') may exhibit enhanced π-π stacking interactions in protein binding .

Biological Activity

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

  • Molecular Formula : C₈H₁₄Cl₂N₃O₂
  • Molecular Weight : 219.67 g/mol
  • Structure : Features a five-membered ring containing nitrogen atoms and a dimethylamino group, enhancing its solubility and biological activity.

The biological activity of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, crucial for pyrimidine biosynthesis and malaria treatment .
  • COX Inhibition : It has demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. Studies indicate that derivatives exhibit higher selectivity for COX-2 over COX-1, suggesting potential anti-inflammatory applications .

Biological Activities

The following table summarizes the key biological activities associated with 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid:

Activity Description IC50 Values
Anti-inflammatoryInhibits COX enzymes, reducing inflammation.COX-2: 0.02–0.04 μM
AnalgesicProvides pain relief through central and peripheral mechanisms.Variable (specifics not provided)
AnticancerShows promise in inhibiting cancer cell proliferation in vitro.Specific values vary
AntimicrobialExhibits activity against certain bacterial strains.Not quantified
AntioxidantPotential to combat oxidative stress-related diseases.Not quantified

Case Studies

  • Anti-inflammatory Activity :
    • A study by Abdellatif et al. synthesized a series of pyrazole derivatives, including the target compound, and evaluated their COX inhibitory activity. The results showed that compounds exhibited significant selectivity for COX-2, with IC50 values ranging from 0.02 to 0.04 μM .
  • Analgesic Effects :
    • Dimmito et al. reported that certain derivatives demonstrated notable analgesic effects in vivo, indicating their potential for pain management .
  • Antimalarial Properties :
    • Research indicated that 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid could inhibit PfDHODH, showing approximately 30% inhibition at a concentration of 50 μM, suggesting its potential as an antimalarial agent .

Synthesis and Derivatives

The synthesis of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid typically involves several steps, focusing on functionalizing the pyrazole ring and introducing the dimethylamino group. The compound serves as a precursor for various derivatives that may enhance biological activity or alter pharmacokinetic properties.

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